bis(N-(2-phenylethyl)guanidine); sulfuric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

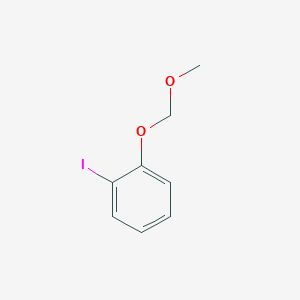

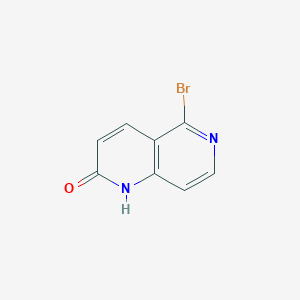

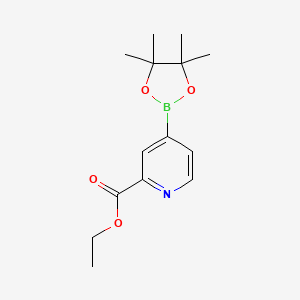

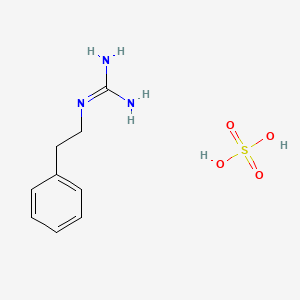

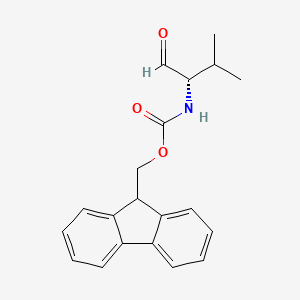

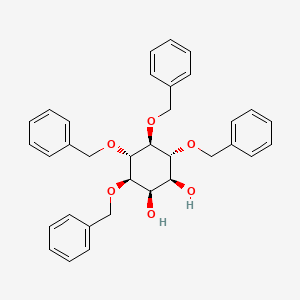

BPEGB is synthesized by reacting 2-phenylethylamine with cyanamide, followed by reaction with sulfuric acid.Molecular Structure Analysis

The molecular formula of bis(N-(2-phenylethyl)guanidine); sulfuric acid is C18H28N6O4S . The molecular weight is 424.52 .Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of bis(N-(2-phenylethyl)guanidine); sulfuric acid are not mentioned in the search results .科学的研究の応用

Biomimetic Coordination Chemistry

Research has developed a series of bis(guanidine) ligands for use in biomimetic coordination chemistry, extending to novel bis(guanidine)copper(i) compounds. These studies investigate the tuning of copper(I)–dioxygen reactivity by bis(guanidine) ligands, highlighting the influence of guanidine moieties on complex stability and reactivity towards dioxygen (Herres‐Pawlis, Flörke, & Henkel, 2005). Another study developed a library of peralkylated bis‐guanidine ligands, showcasing unprecedented substitutional flexibility for use in biomimetic coordination chemistry, which is fundamental for the synthesis of diverse bis-guanidines (Herres‐Pawlis, Neuba, Seewald, Seshadri, Egold, Flörke, & Henkel, 2005).

Synthesis of Guanidine Derivatives

Studies have focused on the synthesis of guanidine derivatives, such as phenylenedimethylene bis(guanidiniums) derivatives, emphasizing their potential for forming stronger interactions with organic anions. This synthesis involves reactions that lead to compounds with significant biological activity and receptor functionality for organic anions (Xiao, 2006).

Superbasicity of Bis(guanidine) Compounds

The exceptional superbasicity of bis(guanidine) compounds has been studied, particularly those imposed by molecular scaffolds like bis(secododecahedrane). These compounds exhibit high basicity, significant for applications in acid/base chemistry and potential proton sponge capabilities. Computational studies provide insights into their acid/base properties, predicting very high basicities due to the specific bis(guanidine) ligands used (Margetić, Ishikawa, & Kumamoto, 2010).

Guanidine as a Stabilizer in Atmospheric New-Particle Formation

Guanidine is identified as a highly efficient stabilizer in sulfuric acid-driven new-particle formation, underscoring its role in atmospheric chemistry. The study elaborates on how guanidine significantly enhances particle formation rates compared to other bases like dimethylamine, which can be crucial for understanding atmospheric new-particle formation mechanisms (Myllys, Ponkkonen, Passananti, Elm, Vehkamäki, & Olenius, 2018).

特性

IUPAC Name |

2-(2-phenylethyl)guanidine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13N3.H2O4S/c2*10-9(11)12-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h2*1-5H,6-7H2,(H4,10,11,12);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSOPULWBBJOOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(N)N.C1=CC=C(C=C1)CCN=C(N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

bis(N-(2-phenylethyl)guanidine); sulfuric acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)